molecular formula C20H18N4O2 B2704052 N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105203-35-7

N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2704052
CAS RN: 1105203-35-7
M. Wt: 346.39
InChI Key: DCBOYEYDTWDWQL-UHFFFAOYSA-N
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Description

The compound “N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is a complex organic molecule. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antiallergic Applications

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, a related class of compounds, has shown promise in the development of novel antiallergic agents. Studies have synthesized a series of these compounds, exploring the impact of variations in indole substituents and alkanoic chain length on antiallergic potency. For example, specific derivatives demonstrated significantly higher potency than astemizole in inhibiting histamine release, a key factor in allergic responses, suggesting potential utility in treating allergic conditions (Menciu et al., 1999).

Antimicrobial Applications

A series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. The development of new antimicrobial agents is crucial in the fight against resistant microbial strains, and these findings contribute valuable insights to the field (Debnath & Ganguly, 2015).

Anticancer Applications

Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, another related compound, highlighted its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. The compound's synthesis and structural elucidation, followed by molecular docking analysis, suggested its utility in targeting cancer pathways, highlighting the broader potential of such compounds in cancer therapy (Sharma et al., 2018).

Mechanism of Action

Target of Action

N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex compound with a diverse range of biological activities. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide may interact with a variety of cellular targets.

Mode of Action

It’s known that indole derivatives can interact with their targets through various mechanisms, including inhibitory activity . This suggests that N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide may exert its effects through similar mechanisms.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may exert a range of molecular and cellular effects .

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-13-7-9-14(10-8-13)22-17(25)11-24-12-21-18-15-5-3-4-6-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBOYEYDTWDWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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